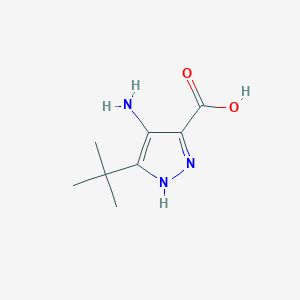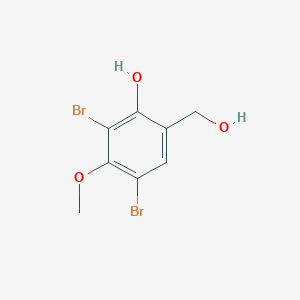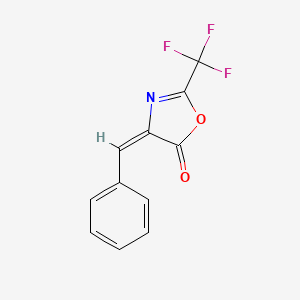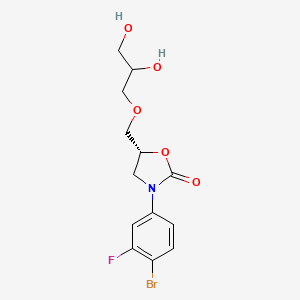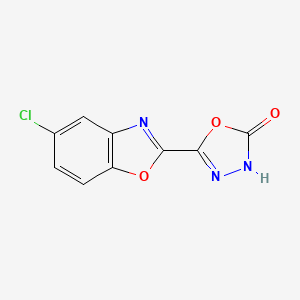![molecular formula C13H21N B12901061 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 89506-59-2](/img/structure/B12901061.png)
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is an organic compound that belongs to the class of cycloheptapyrroles This compound is characterized by a seven-membered ring fused to a pyrrole ring, with a methyl group at position 1 and a propyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,6-diene, in the presence of a catalyst. The reaction conditions typically include:
Catalyst: Palladium or nickel catalysts are often used.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-propylcycloheptane: Similar structure but lacks the pyrrole ring.
1,2,3,4,5,6-Hexahydrocyclohepta[b]pyrrole: Lacks the methyl and propyl substituents.
Uniqueness
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is unique due to the presence of both a methyl and a propyl group, as well as the fused cycloheptapyrrole ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
89506-59-2 |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
1-methyl-2-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole |
InChI |
InChI=1S/C13H21N/c1-3-7-12-10-11-8-5-4-6-9-13(11)14(12)2/h10H,3-9H2,1-2H3 |
Clé InChI |
AMUYSNGWIMYBSS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(N1C)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
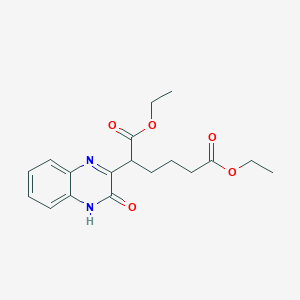

![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)
